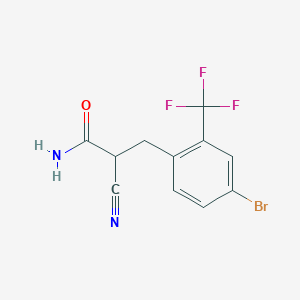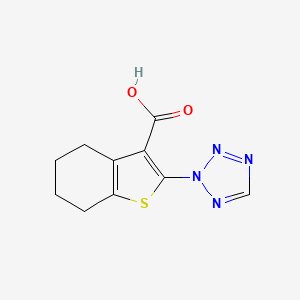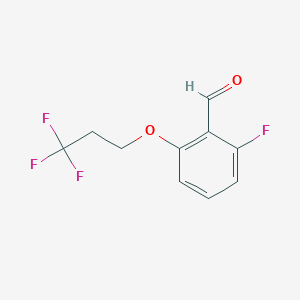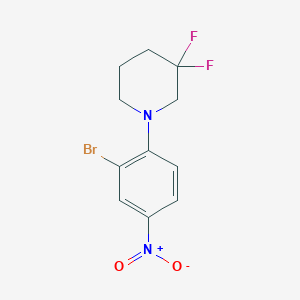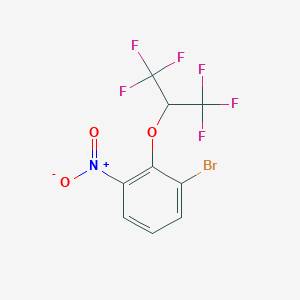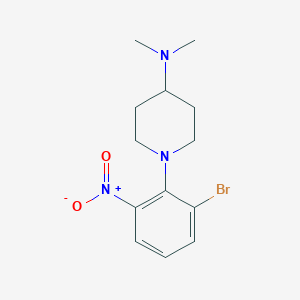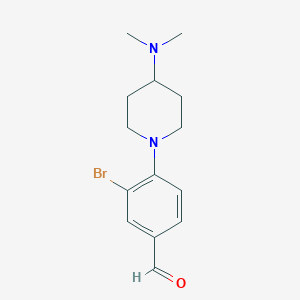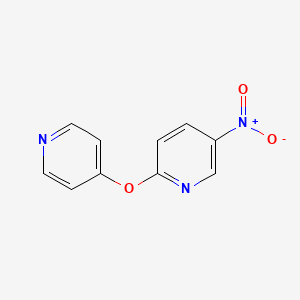
5-Nitro-2-(pyridin-4-yloxy)pyridine
Übersicht
Beschreibung
5-Nitro-2-(pyridin-4-yloxy)pyridine, also known as NOP, is a heterocyclic aromatic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. NOP is a versatile building block for the synthesis of various organic compounds and is used in the synthesis of drugs and other pharmaceuticals. NOP can also be used as a reagent for the synthesis of various materials, such as polymers, dyes, and pigments. In addition, NOP has been used in the development of new biological agents, such as antibiotics and antifungals.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(pyridin-4-yloxy)pyridine has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. 5-Nitro-2-(pyridin-4-yloxy)pyridine has also been used in the synthesis of drugs and other pharmaceuticals, such as antibiotics and antifungals. 5-Nitro-2-(pyridin-4-yloxy)pyridine has also been used in the development of new materials, such as polymers, dyes, and pigments. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine has been used in the synthesis of various metal complexes, such as iron, copper, and cobalt complexes.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(pyridin-4-yloxy)pyridine is not fully understood. However, it is believed that 5-Nitro-2-(pyridin-4-yloxy)pyridine acts as a Lewis acid, which can interact with electron-rich molecules, such as carboxylic acids, amines, and alcohols. This interaction can lead to the formation of new compounds, such as amides, esters, and ethers. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine can act as a nucleophile, which can react with electrophiles, such as alkenes and alkynes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Nitro-2-(pyridin-4-yloxy)pyridine are not fully understood. However, 5-Nitro-2-(pyridin-4-yloxy)pyridine has been shown to have antibacterial and antifungal activity. 5-Nitro-2-(pyridin-4-yloxy)pyridine has also been shown to have anti-inflammatory and analgesic effects. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine has been shown to have antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-Nitro-2-(pyridin-4-yloxy)pyridine has several advantages for use in lab experiments. 5-Nitro-2-(pyridin-4-yloxy)pyridine is a versatile building block for the synthesis of various organic compounds. 5-Nitro-2-(pyridin-4-yloxy)pyridine is also relatively inexpensive and easy to obtain. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine is a stable compound and can be stored for long periods of time. However, 5-Nitro-2-(pyridin-4-yloxy)pyridine is a strong acid and can be corrosive if not handled properly. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine can be toxic if ingested or if it comes into contact with skin or eyes.
Zukünftige Richtungen
The future directions for 5-Nitro-2-(pyridin-4-yloxy)pyridine are numerous. 5-Nitro-2-(pyridin-4-yloxy)pyridine can be used to develop new drugs and other pharmaceuticals. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine can be used to develop new materials, such as polymers, dyes, and pigments. 5-Nitro-2-(pyridin-4-yloxy)pyridine can also be used to develop new metal complexes, such as iron, copper, and cobalt complexes. 5-Nitro-2-(pyridin-4-yloxy)pyridine can also be used to develop new biological agents, such as antibiotics and antifungals. Finally, 5-Nitro-2-(pyridin-4-yloxy)pyridine can be used to develop new analytical methods, such as spectroscopic and chromatographic methods.
Eigenschaften
IUPAC Name |
5-nitro-2-pyridin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBPIPOTQLGMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(pyridin-4-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



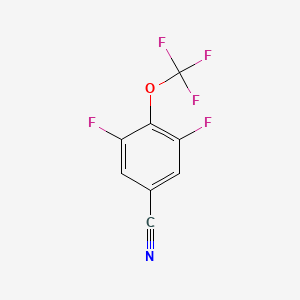
![2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride](/img/structure/B1411510.png)



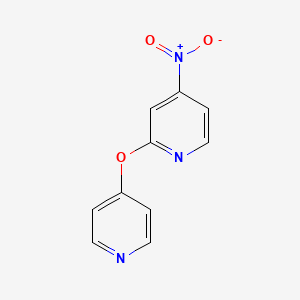
![C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1411517.png)
